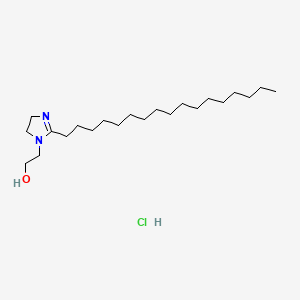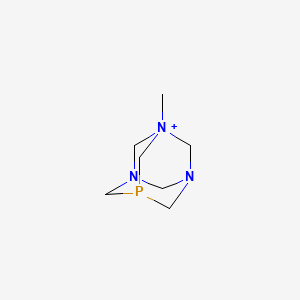
Asn-Sta-Ile-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asn-Sta-Ile-NH2 is a tripeptide composed of asparagine, statine, and isoleucine with an amide group at the C-terminal. Tripeptides like this compound are of significant interest due to their potential biological activities and applications in various fields such as medicine and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Asn-Sta-Ile-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid, isoleucine, to a solid resin. The subsequent amino acids, statine and asparagine, are sequentially added using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product.
化学反应分析
Types of Reactions
Asn-Sta-Ile-NH2 can undergo various chemical reactions, including:
Deamidation: The asparagine residue can undergo deamidation, leading to the formation of aspartic acid and isoaspartic acid.
Oxidation: The peptide can be oxidized under certain conditions, affecting its stability and activity.
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, breaking down the tripeptide into its constituent amino acids.
Common Reagents and Conditions
Deamidation: Catalyzed by bicarbonate ions under physiological conditions.
Oxidation: Can occur in the presence of reactive oxygen species (ROS) or metal ions.
Hydrolysis: Enzymatic hydrolysis can be facilitated by proteases such as trypsin or chymotrypsin.
Major Products Formed
Deamidation: Aspartic acid and isoaspartic acid.
Oxidation: Oxidized forms of the peptide with altered functional groups.
Hydrolysis: Free amino acids - asparagine, statine, and isoleucine.
科学研究应用
Asn-Sta-Ile-NH2 has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Chemistry: Utilized in the development of peptide-based sensors and catalysts.
Industry: Employed in the production of peptide-based materials and as a component in cosmetic formulations.
作用机制
The biological activity of Asn-Sta-Ile-NH2 is mediated through its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. For example, it may inhibit viral replication by interacting with viral proteases, thereby preventing the processing of viral proteins. The exact mechanism of action depends on the specific application and target.
相似化合物的比较
Similar Compounds
Ac-Gln-Asn-Sta-Val-NH2: Another tripeptide with similar structural features and biological activities.
Ac-Gly-Phe-Asn-NH2: A tripeptide with different amino acid composition but similar applications in research and medicine.
Uniqueness
Asn-Sta-Ile-NH2 is unique due to the presence of statine, a non-proteinogenic amino acid known for its ability to inhibit proteases. This makes the peptide particularly valuable in the development of protease inhibitors for therapeutic use.
属性
CAS 编号 |
133683-30-4 |
|---|---|
分子式 |
C18H35N5O5 |
分子量 |
401.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(3S,4S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]butanediamide |
InChI |
InChI=1S/C18H35N5O5/c1-5-10(4)16(17(21)27)23-15(26)8-13(24)12(6-9(2)3)22-18(28)11(19)7-14(20)25/h9-13,16,24H,5-8,19H2,1-4H3,(H2,20,25)(H2,21,27)(H,22,28)(H,23,26)/t10-,11-,12-,13-,16-/m0/s1 |
InChI 键 |
FKHSOLOQTHOXEX-YTORKDELSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)O |
规范 SMILES |
CCC(C)C(C(=O)N)NC(=O)CC(C(CC(C)C)NC(=O)C(CC(=O)N)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



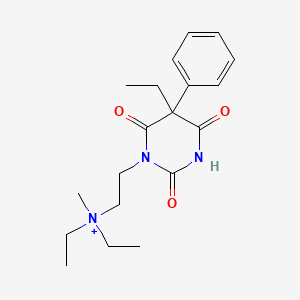
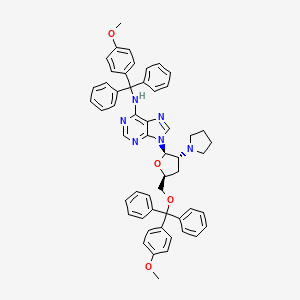

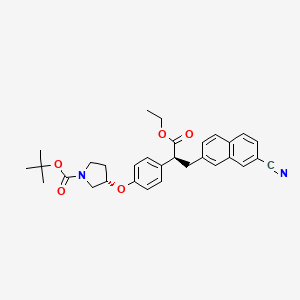
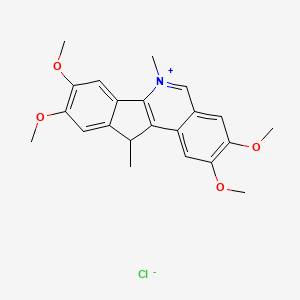
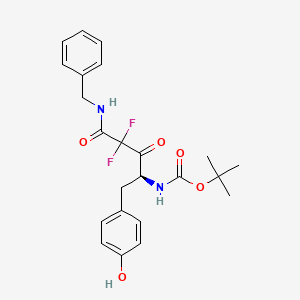
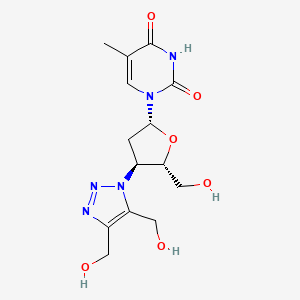
![N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine](/img/structure/B12786650.png)
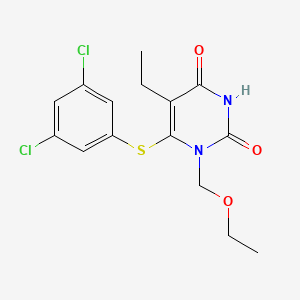

![2-cyclopropyl-9-[2-(dimethylamino)ethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12786680.png)
